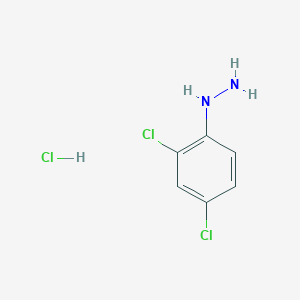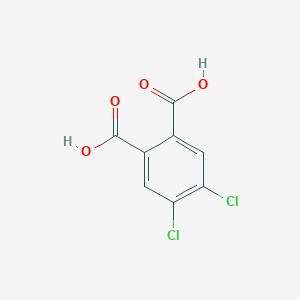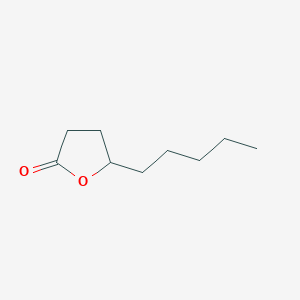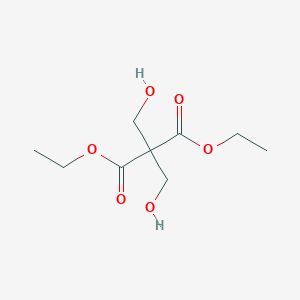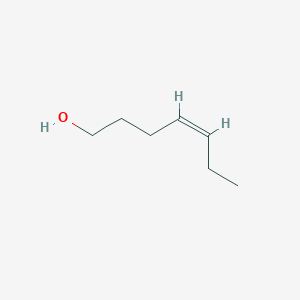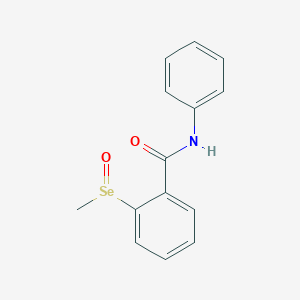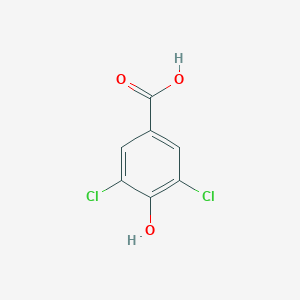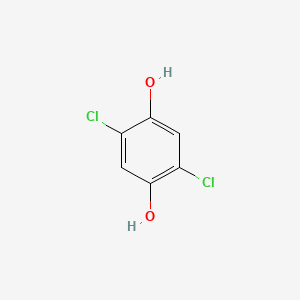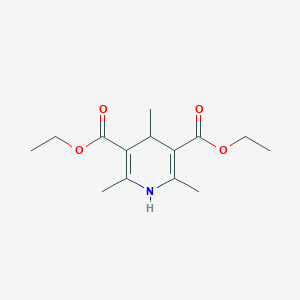
3,5-Diéthoxycarbonyl-1,4-dihydro-2,4,6-collidine
Vue d'ensemble
Description
- Le 2,4,6-triméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diéthyle (CAS No. 632-93-9) est un composé chimique de formule moléculaire C₁₄H₂₁NO₄ .
- C'est un solide blanc à blanc cassé appartenant à la classe des dérivés de la dihydropyridine.
- Le composé est également connu sous le nom d'inducteur des corps de Mallory car il peut induire la formation de corps de Mallory (MB) dans le foie de souris . Les MB sont des inclusions cytoplasmiques associées aux maladies du foie.
Applications De Recherche Scientifique
Biologie : Ses effets sur la régénération des cellules hépatiques et la formation des MB sont intéressants.
Médecine : Bien qu'il ne soit pas utilisé directement en médecine, la compréhension de son mécanisme peut avoir des implications pour la recherche sur les maladies du foie.
Industrie : Les applications industrielles sont limitées en raison de son rôle spécialisé dans la recherche.
Mécanisme d'action
Bloqueur de la synthèse de l'hème : Le 2,4,6-triméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diéthyle inhibe la synthèse de l'hème .
Hémoxygénase-1 hépatique (HO-1) : Il empêche l'induction de l'hémoxygénase-1 hépatique, une enzyme clé impliquée dans la dégradation de l'hème .
Cibles moléculaires : Des études complémentaires sont nécessaires pour élucider les cibles moléculaires et les voies spécifiques.
Mécanisme D'action
Target of Action
The primary target of DDC is ferrochelatase , an enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B .
Mode of Action
DDC inhibits the action of ferrochelatase, thereby inhibiting heme production . This inhibition disrupts the normal biochemical processes that rely on heme, leading to various downstream effects.
Biochemical Pathways
The inhibition of heme production by DDC affects the heme biosynthesis pathway . This can lead to the accumulation of protoporphyrin IX, a precursor in the heme synthesis pathway . Chronic administration of DDC can induce Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduce IL-12A methylation in mouse liver .
Result of Action
The inhibition of heme production by DDC can lead to a variety of molecular and cellular effects. For instance, it can lead to the accumulation of protoporphyrin IX, which can cause photosensitivity in patients with certain types of porphyria . Chronic administration of DDC can also induce Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis .
Analyse Biochimique
Biochemical Properties
3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine plays a significant role in biochemical reactions. It inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B . This interaction with the enzyme ferrochelatase is a key aspect of its biochemical properties.
Cellular Effects
The effects of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine on cells are profound. Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver . This suggests that it has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine involves its binding interactions with biomolecules and its effects on gene expression. As mentioned earlier, it inhibits the enzyme ferrochelatase, thereby blocking the production of heme B . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It is known that chronic administration of this compound can induce long-term effects on cellular function, such as the induction of Mallory-Denk body formation .
Metabolic Pathways
The metabolic pathways that 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine is involved in are primarily related to heme synthesis, given its role as an inhibitor of the enzyme ferrochelatase .
Méthodes De Préparation
Voies de synthèse : La synthèse du 2,4,6-triméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diéthyle implique la réaction de matières premières appropriées. Malheureusement, les voies de synthèse spécifiques ne sont pas largement documentées dans la littérature.
Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle sont rares. Les laboratoires de recherche préparent souvent ce composé à des fins expérimentales.
Analyse Des Réactions Chimiques
Réactivité : Le 2,4,6-triméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diéthyle peut subir diverses réactions chimiques.
Réactions courantes :
Produits principaux : Les produits spécifiques formés dépendent des conditions de réaction et des réactifs utilisés. Des études détaillées sont nécessaires pour identifier les produits principaux.
Comparaison Avec Des Composés Similaires
Unicité : L'unicité du 2,4,6-triméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diéthyle réside dans sa capacité à induire la formation de MB.
Composés similaires : Bien qu'il n'existe pas d'analogues directs, d'autres dihydropyridines présentent des similitudes structurales.
N'oubliez pas que ce composé sert principalement d'outil de recherche et que ses applications plus larges sont encore en cours d'exploration. Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! .
Propriétés
IUPAC Name |
diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAIHNNWWJFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060898 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-93-9 | |
| Record name | 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicarbethoxydihydrocollidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DDC (porphyrinogen) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DDC (porphyrinogen) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


